TEZAMPANEL
TEZAMPANEL
Tezampanel, also known as LY 293558 and NGX-424, is a competitive antagonist of the AMPA and kainate subtypes of the ionotropic glutamate receptor family, with selectivity for the GluR5 subtype of the kainate receptor. It has neuroprotective and anticonvulsant properties, the former of which may, at least in part, occur via blockade of calcium uptake into neurons. Tezampanel has a range of effects which may be useful for medicinal purposes, as well as its applications in scientific research. It suppresses both the withdrawal symptoms from morphine and other opioids, and the development of tolerance, as well as having antihyperalgesic and analgesic effects in its own right..
Brand Name:
Vulcanchem
CAS No.:
154652-83-2
VCID:
VC0124580
InChI:
InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1
SMILES:
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O
Molecular Formula:
C13H21N5O2
Molecular Weight:
279.34 g/mol
TEZAMPANEL
CAS No.: 154652-83-2
Main Products
VCID: VC0124580
Molecular Formula: C13H21N5O2
Molecular Weight: 279.34 g/mol
CAS No. | 154652-83-2 |
---|---|
Product Name | TEZAMPANEL |
Molecular Formula | C13H21N5O2 |
Molecular Weight | 279.34 g/mol |
IUPAC Name | (3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1 |
Standard InChIKey | ZXFRFPSZAKNPQQ-YTWAJWBKSA-N |
Isomeric SMILES | C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O |
SMILES | C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O |
Canonical SMILES | C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O |
Appearance | Solid powder |
Description | Tezampanel, also known as LY 293558 and NGX-424, is a competitive antagonist of the AMPA and kainate subtypes of the ionotropic glutamate receptor family, with selectivity for the GluR5 subtype of the kainate receptor. It has neuroprotective and anticonvulsant properties, the former of which may, at least in part, occur via blockade of calcium uptake into neurons. Tezampanel has a range of effects which may be useful for medicinal purposes, as well as its applications in scientific research. It suppresses both the withdrawal symptoms from morphine and other opioids, and the development of tolerance, as well as having antihyperalgesic and analgesic effects in its own right.. |
Synonyms | (3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid 6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid LY 215490 LY 293558 LY 326325 LY-215490 LY-293558 LY-326325 LY293558 NGX424 tezampanel |
Reference | 1:Anesth Analg. 2007 Oct;105(4):1152-9, table of contents. Epidural tezampanel, an AMPA/kainate receptor antagonist, produces postoperative analgesia in rats.Jin HC,Keller AJ,Jung JK,Subieta A,Brennan TJ, PMID: 17898404 DOI: 10.1213/01.ane.0000281435.58012.e3 |
PubChem Compound | 127894 |
Last Modified | Nov 11 2021 |
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